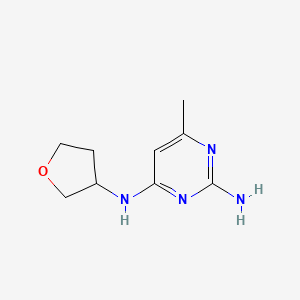![molecular formula C24H32Cl2O5Si2 B14180557 1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane CAS No. 920743-93-7](/img/structure/B14180557.png)
1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane is an organosilicon compound characterized by the presence of two 4-chlorophenyl groups attached to a silicon backbone through ethenyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane typically involves the reaction of 4-chlorobenzaldehyde with a silicon-containing reagent under specific conditions. One common method is the Witting-Horner reaction, which involves the use of phosphonium ylides to form the ethenyl linkages . The reaction conditions often include the use of a base such as sodium hydride and an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The ethenyl linkages and phenyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Shares structural similarities but differs in its applications and environmental impact.
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: A metabolite of DDT with similar structural features.
Uniqueness
1,3-Bis[2-(4-chlorophenyl)ethenyl]-1,1,3,3-tetraethoxydisiloxane is unique due to its silicon backbone and tetraethoxy groups, which confer distinct chemical and physical properties. These features make it suitable for specialized applications in materials science and other fields.
Propiedades
Número CAS |
920743-93-7 |
|---|---|
Fórmula molecular |
C24H32Cl2O5Si2 |
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)ethenyl-[2-(4-chlorophenyl)ethenyl-diethoxysilyl]oxy-diethoxysilane |
InChI |
InChI=1S/C24H32Cl2O5Si2/c1-5-27-32(28-6-2,19-17-21-9-13-23(25)14-10-21)31-33(29-7-3,30-8-4)20-18-22-11-15-24(26)16-12-22/h9-20H,5-8H2,1-4H3 |
Clave InChI |
QQGWBMOWJZXZIM-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C=CC1=CC=C(C=C1)Cl)(OCC)O[Si](C=CC2=CC=C(C=C2)Cl)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)
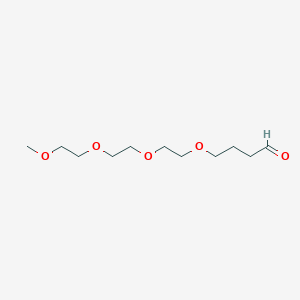
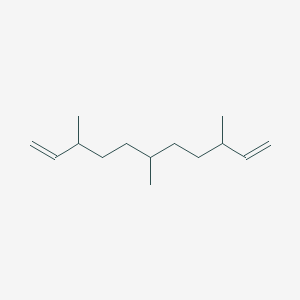
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)

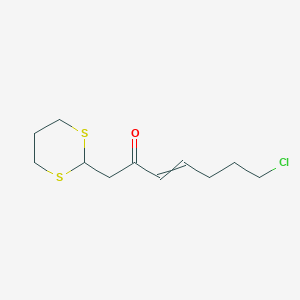
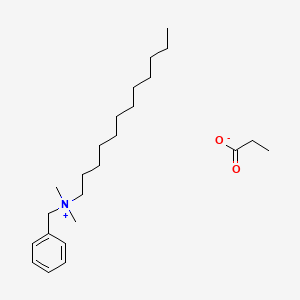
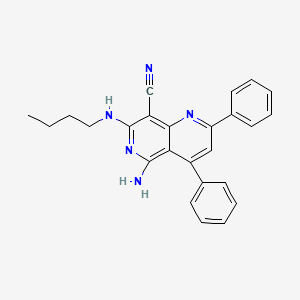
![Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-](/img/structure/B14180534.png)
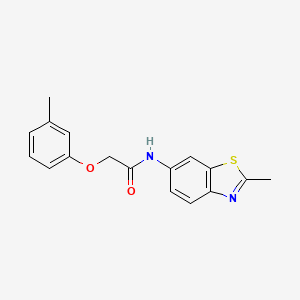
![6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180545.png)

